Trimethylsilyl formate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

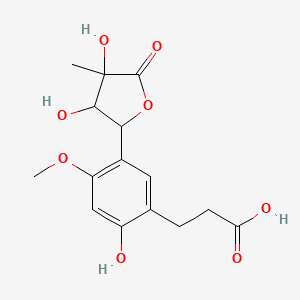

Trimethylsilyl formate is a chemical compound with the molecular formula C4H10O2Si . It is also known by other names such as Silanol, 1,1,1-trimethyl-, formate and Formic acid, trimethylsilyl ester .

Synthesis Analysis

This compound can be synthesized in a manner similar to other silyl compounds. This typically involves the deprotonation of acetylene with a Grignard reagent, followed by reaction with trimethylsilyl chloride .Molecular Structure Analysis

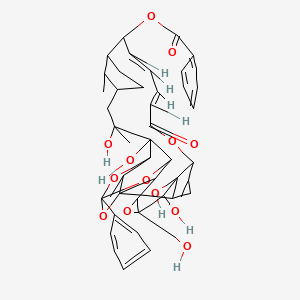

The molecular structure of this compound consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The average mass of the molecule is 118.206 Da and the monoisotopic mass is 118.045006 Da .Chemical Reactions Analysis

This compound is used in transfer hydrosilylation of ketones. A total of 24 examples of ketones have been successfully converted to their corresponding silyl ethers with 61–99% yields in the presence of a PNHP-based ruthenium catalyst and silyl formate reagent .Physical And Chemical Properties Analysis

The molecular formula of this compound is C4H10O2Si. It has an average mass of 118.206 Da and a monoisotopic mass of 118.045006 Da .Scientific Research Applications

Analytical Chemistry : Trimethylsilyl formate is used in derivatization technologies for the analysis of steroid estrogens. It helps in the formation of trimethylsilyl derivatives, enhancing the efficiency of derivatization of hydroxyl and ketone groups in steroids (H. Bi, 2015).

Metabolomics : In the field of metabolomics, this compound is utilized for quantifying human serum metabolites in proton magnetic resonance spectroscopy. It serves as an alternative standard to other compounds, offering advantages in its interaction with serum macromolecules (M. Kriat et al., 1992).

Organic Synthesis : this compound is involved in the synthesis of various organic compounds. For instance, it facilitates the trimethylsilylation of alcohols and the conversion of alcohols into alkyl formates under specific conditions (A. Ghorbani‐Choghamarani et al., 2011).

Environmental Science : In environmental studies, this compound is used for the investigation of the structure and reactivity of organosilicon compounds. This application is critical in understanding the environmental impact of these compounds (R. Fajgar et al., 2001).

NMR Studies : It is also used in nuclear magnetic resonance (NMR) studies of organosilicon chemistry, providing valuable data for chemical shifts and coupling constants (R. Harris & B. Kimber, 1975).

Medicinal Chemistry : this compound plays a role in medicinal chemistry, specifically in the preparation of protected intermediates in organic synthesis, demonstrating its versatility in the synthesis of complex organic molecules (J. Kister & C. Mioskowski, 2007).

Mechanism of Action

The mechanism of action of Trimethylsilyl formate involves the metal-mediated silyl formate decarboxylation that generates a metal hydride species. This will provide a metal–alkoxide intermediate upon reaction with the substrate. The final silylation step provides the desired product, closing the catalytic cycle .

Safety and Hazards

Trimethylsilyl formate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

properties

IUPAC Name |

trimethylsilyl formate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2Si/c1-7(2,3)6-4-5/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPSATXXRVXAAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347568 |

Source

|

| Record name | Trimethylsilyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18243-21-5 |

Source

|

| Record name | Trimethylsilyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methyl-2,5-dioxo-6H-pyrano[3,2-c]quinolin-3-yl)ethyl acetate](/img/no-structure.png)

![[(1R,2R,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride](/img/structure/B1174456.png)

![3,10-dimethoxy-6H,7H-chromeno[4,3-b]chromene-6,7-dione](/img/structure/B1174464.png)